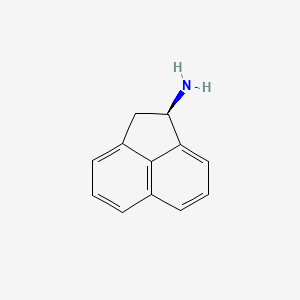

(R)-1,2-Dihydroacenaphthylen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1,2-dihydroacenaphthylen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7,13H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYNDXQWJAMEAI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC3=C2C1=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50708488 | |

| Record name | (1R)-1,2-Dihydroacenaphthylen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228246-73-9 | |

| Record name | (1R)-1,2-Dihydroacenaphthylen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1,2-Dihydroacenaphthylen-1-amine: A Technical Guide to a Versatile Chiral Building Block

Introduction: The Significance of Chiral Amines in Modern Chemistry

Chiral amines are fundamental to the fields of asymmetric synthesis and medicinal chemistry. Their ability to induce stereoselectivity makes them invaluable as catalysts and auxiliaries in the synthesis of complex, optically pure molecules.[1] Among these, (R)-1,2-Dihydroacenaphthylen-1-amine represents a structurally rigid and conformationally defined building block. Its unique tricyclic framework, composed of a naphthalene system with an ethylene bridge, offers distinct steric and electronic properties that can be exploited in various chemical transformations. This guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Stereochemical Properties

The core structure of (R)-1,2-Dihydroacenaphthylen-1-amine is the acenaphthene scaffold, a polycyclic aromatic hydrocarbon. The introduction of a primary amine at the C1 position of the dihydro-bridge introduces a stereocenter, leading to the (R) and (S) enantiomers. The (R)-configuration dictates a specific three-dimensional arrangement that is crucial for its role in stereoselective reactions.

| Property | Value | Source |

| IUPAC Name | (1R)-1,2-dihydroacenaphthylen-1-amine | N/A |

| Molecular Formula | C₁₂H₁₁N | Calculated |

| Molecular Weight | 169.22 g/mol | Calculated |

| Parent Compound CAS | 83-32-9 (Acenaphthene) | [2][3][4] |

| Appearance | Expected to be a crystalline solid | [2] |

| Solubility | Expected to be soluble in organic solvents |

Note: Specific experimental data for (R)-1,2-Dihydroacenaphthylen-1-amine is not widely available; some properties are inferred from the parent acenaphthene structure and general amine characteristics.

Enantioselective Synthesis: A Proposed Pathway

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry. While a specific documented synthesis for (R)-1,2-Dihydroacenaphthylen-1-amine is not readily found in the literature, a plausible and robust strategy involves the asymmetric reduction of an imine or the resolution of a racemic mixture. A common approach is the diastereoselective reduction of a chiral imine or the enzymatic resolution of the racemic amine.

Below is a representative, multi-step synthesis protocol starting from the commercially available acenaphthenone.

Experimental Protocol: Asymmetric Reductive Amination

-

Oxidation of Acenaphthene: Acenaphthene is first oxidized to acenaphthenone (acenaphthylen-1(2H)-one) using a suitable oxidizing agent like sodium dichromate in acetic acid.

-

Imine Formation: Acenaphthenone is reacted with a chiral amine, such as (R)-α-methylbenzylamine, in the presence of a dehydrating agent (e.g., molecular sieves or titanium(IV) isopropoxide) in a solvent like toluene to form a chiral imine intermediate.

-

Diastereoselective Reduction: The resulting imine is then reduced diastereoselectively. The choice of reducing agent is critical for high diastereoselectivity. A bulky reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) is often effective. The steric hindrance from the chiral auxiliary directs the hydride attack to one face of the C=N double bond.

-

Deprotection: The chiral auxiliary is removed by hydrogenolysis. The product from the reduction is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This cleaves the benzyl group, yielding the desired (R)-1,2-Dihydroacenaphthylen-1-amine.

-

Purification: The final product is purified by column chromatography on silica gel.

Caption: Proposed synthetic pathway for (R)-1,2-Dihydroacenaphthylen-1-amine.

Spectroscopic Characterization

While specific spectra for the title compound are not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.8 ppm), benzylic CH proton adjacent to the amine (multiplet, ~4.0-4.5 ppm), aliphatic CH₂ protons (diastereotopic multiplets, ~2.5-3.5 ppm), and amine NH₂ protons (broad singlet, ~1.5-2.5 ppm). |

| ¹³C NMR | Aromatic carbons (~120-145 ppm), benzylic CH carbon (~50-60 ppm), and aliphatic CH₂ carbon (~30-40 ppm). |

| IR (Infrared) | N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C=C stretching (aromatic, ~1450-1600 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z = 169.22, with fragmentation patterns corresponding to the loss of the amino group and cleavage of the dihydro-ring. |

Reactivity and Role in Asymmetric Catalysis

The chemical reactivity of (R)-1,2-Dihydroacenaphthylen-1-amine is dominated by its primary amine functionality. The lone pair of electrons on the nitrogen atom makes it both a potent nucleophile and a Brønsted-Lowry base.

As a Nucleophilic Organocatalyst

In organocatalysis, this chiral amine can activate substrates through the formation of transient chiral intermediates, such as enamines or iminium ions. This mode of activation is central to many powerful carbon-carbon bond-forming reactions.

Sources

(R)-1,2-Dihydroacenaphthylen-1-amine IUPAC name and CAS number

An In-depth Technical Guide to (R)-1,2-Dihydronaphthalen-2-amine

A Note on Chemical Nomenclature: Initial searches for "(R)-1,2-Dihydroacenaphthylen-1-amine" did not yield a well-documented compound in scientific literature. However, the structurally related compound, (R)-1,2-Dihydronaphthalen-2-amine, is a recognized chiral building block. This guide will focus on this latter compound, assuming it to be the molecule of interest for researchers and drug development professionals.

Core Compound Identification

This guide details the synthesis, properties, and applications of a key chiral amine built on the dihydronaphthalene scaffold.

| Identifier | Value | Source |

| IUPAC Name | (2R)-1,2-dihydronaphthalen-2-amine | PubChem[1] |

| CAS Number | 81094-67-9 | PubChem[1] |

| Molecular Formula | C₁₀H₁₁N | PubChem[1] |

| Molecular Weight | 145.20 g/mol | PubChem[1] |

| Synonyms | (+)-2-Amino-1,2-dihydronaphthalene, (2R)-(+)-1,2-Dihydro-2-naphthylamine | PubChem[1][2] |

Introduction for the Research Scientist

(R)-1,2-Dihydronaphthalen-2-amine is a chiral primary amine that serves as a valuable intermediate in asymmetric synthesis and medicinal chemistry. Its rigid bicyclic structure and defined stereocenter make it an attractive scaffold for constructing complex molecules with specific three-dimensional orientations. The dihydronaphthalene core itself is a structural motif found in numerous bioactive natural products and synthetic compounds, including agents with anticancer properties.[3][4] The amine functionality provides a convenient handle for further chemical modification, enabling its incorporation into a diverse range of molecular targets.

This document provides a technical overview of the synthesis, resolution, and potential applications of this compound, with a focus on methodologies relevant to drug discovery and development professionals.

Synthesis and Chiral Resolution: From Racemate to Enantiopure Amine

The primary challenge in accessing enantiomerically pure (R)-1,2-dihydronaphthalen-2-amine lies not in the synthesis of the racemic precursor but in the efficient separation of its enantiomers.

Synthesis of Racemic 1,2-Dihydronaphthalen-2-amine

The racemic amine is typically prepared from readily available starting materials like naphthalene or tetralone derivatives. A common synthetic route involves the reduction of a corresponding oxime or the reductive amination of a ketone. The synthesis of related dihydronaphthalene structures can be achieved through various modern organic chemistry reactions, including intramolecular Heck reactions or cycloadditions.[5]

Chiral Resolution: The Key to Enantiopurity

Achieving high enantiomeric purity is critical for pharmaceutical applications. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is the most common method to obtain the desired (R)-amine.[6]

This classical and scalable technique remains a cornerstone of industrial chiral separations.[7] It relies on the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility.[7]

Protocol: Resolution via Tartaric Acid

-

Salt Formation: The racemic amine is treated with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, in a suitable solvent (e.g., methanol or ethanol). This reaction forms a pair of diastereomeric salts: [(R)-amine-(L)-tartrate] and [(S)-amine-(L)-tartrate].

-

Selective Crystallization: Due to differing solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration. The efficiency of this step is highly dependent on the choice of solvent and temperature.

-

Isolation: The crystallized salt is isolated by filtration. At this stage, the solid is enriched in one diastereomer.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically enriched free amine.

-

Extraction: The free amine is extracted into an organic solvent, which is subsequently dried and evaporated to yield the purified enantiomer.

Causality in Protocol Design:

-

Choice of Resolving Agent: Tartaric acid is a widely used, inexpensive, and readily available chiral resolving agent for amines.[6] Other agents like camphorsulfonic acid or 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate could also be screened for optimal resolution.[6][8]

-

Solvent Selection: The solvent system is critical. It must provide sufficient solubility for both diastereomeric salts at an elevated temperature but allow for the selective precipitation of one salt upon cooling. A screening of various alcoholic or aqueous-organic mixtures is often necessary to optimize the yield and enantiomeric excess.

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Enzymatic methods offer high selectivity under mild reaction conditions. A kinetic resolution involves an enzyme that selectively reacts with one enantiomer of the racemate, allowing the unreacted enantiomer to be recovered in high purity.

Protocol: Lipase-Catalyzed Acylation

-

Reaction Setup: The racemic amine is dissolved in a non-polar organic solvent (e.g., toluene). An acyl donor (e.g., ethyl acetate) and a lipase enzyme (e.g., immobilized Candida antarctica lipase B, Novozym 435) are added.[9][10]

-

Enzymatic Acylation: The lipase enantioselectively catalyzes the acylation of one enantiomer (e.g., the (S)-amine) to form an amide. The reaction is monitored until approximately 50% conversion is reached.

-

Separation: The reaction is stopped, and the mixture is separated. The unreacted (R)-amine can be separated from the newly formed (S)-amide by standard techniques like chromatography or extraction, as their chemical properties are now distinct.

-

Isolation: The solvent is removed to yield the enantiomerically pure (R)-amine.

Trustworthiness and Self-Validation:

-

Predictable Selectivity: Lipases like CALB are well-documented to exhibit predictable enantioselectivity for a wide range of substrates, making this a reliable resolution strategy.[10]

-

Monitoring Conversion: The key to a successful kinetic resolution is stopping the reaction at or near 50% conversion. Proceeding further will decrease the enantiomeric excess of the unreacted starting material. The reaction progress can be accurately monitored by chiral HPLC.[9]

Caption: Process Flow for Enzymatic Kinetic Resolution.

Applications in Drug Development and Asymmetric Synthesis

The primary value of (R)-1,2-dihydronaphthalen-2-amine lies in its utility as a chiral building block.

-

Chiral Ligands and Catalysts: The amine can be elaborated into chiral ligands for transition metal catalysts used in asymmetric synthesis, helping to control the stereochemical outcome of reactions.

-

Pharmaceutical Scaffolds: The dihydronaphthalene framework is being explored for the development of novel therapeutic agents. For instance, analogues have been synthesized and evaluated as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[3] Dihydronaphthalene derivatives have also been investigated for their potential as cytotoxic agents against human cancer cell lines.[4][11][12]

-

Molecular Probes: Its rigid structure is useful for designing molecular probes to study biological systems, where a fixed orientation of functional groups is required for specific binding interactions.

Conclusion for the Senior Application Scientist

(R)-1,2-Dihydronaphthalen-2-amine represents a versatile and valuable chiral intermediate for the modern medicinal chemist. While its synthesis begins with a straightforward racemic preparation, the crucial step for its practical application is an efficient and scalable chiral resolution. Both classical diastereomeric salt crystallization and modern enzymatic kinetic resolution provide robust and validated pathways to access the enantiopure material. The demonstrated bioactivity of related dihydronaphthalene scaffolds underscores the potential of this building block in the development of next-generation therapeutics, particularly in oncology.

References

-

PubChem. (+)-2-Amino-1,2-dihydronaphthalene. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 1,2-Dihydro-5-acenaphthylenamine (CAS 4657-93-6). [Link]

-

Wikipedia. Chiral resolution. [Link]

-

PubChem. 2-Amino-1,2-dihydronaphthalene. National Center for Biotechnology Information. [Link]

-

Ahmed, N. S., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules, 25(24), 5948. [Link]

-

PubMed. One-pot synthesis of dihydro-8H acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives. [Link]

-

Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

-

Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]

- Google P

-

National Institutes of Health. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

-

National Institutes of Health. Chemical synthesis and application of aryldihydronaphthalene derivatives. [Link]

-

precisionFDA. 2-AMINO-1,2-DIHYDRONAPHTHALENE, (2R)-. [Link]

-

PubChem. 1,2-Dihydro-1,2-dihydroxynaphthalene. National Center for Biotechnology Information. [Link]

-

NIST. Naphthalene, 1,2-dihydro-. [Link]

-

Pharmaffiliates. rac trans-1,2-Dihydroxy-1,2-dihydronaphthalene-13C4. [Link]

-

SciSpace. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. [Link]

-

PubMed. Synthesis and biological activities of 3-aminomethyl-1,2-dihydronaphthalene derivatives. [Link]

-

precisionFDA. 2-AMINO-1,2-DIHYDRONAPHTHALENE. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. [Link]

-

MDPI. Novel Quinoline- and Naphthalene-Incorporated Hydrazineylidene–Propenamide Analogues as Antidiabetic Agents: Design, Synthesis, and Computational Studies. [Link]

Sources

- 1. (+)-2-Amino-1,2-dihydronaphthalene | C10H11N | CID 12948986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. pharmtech.com [pharmtech.com]

- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 9. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 10. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of enantiomerically pure 1-acenaphthenamine

An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure 1-Acenaphthenamine

Abstract

Enantiomerically pure 1-acenaphthenamine is a valuable chiral building block in medicinal chemistry and materials science, serving as a precursor to a wide range of biologically active compounds and chiral ligands. The stereocenter at the C1 position dictates the molecule's three-dimensional orientation, which is critical for its interaction with other chiral entities, such as enzymes and receptors. Consequently, the development of robust and efficient methods to access single enantiomers of this amine is of paramount importance. This guide provides a comprehensive overview of the principal strategies for preparing enantiopure 1-acenaphthenamine, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies. We will explore classical chiral resolution via diastereomeric salt formation, modern asymmetric synthesis using chiral auxiliaries, and innovative enzymatic kinetic resolutions.

Introduction: The Significance of Chirality in 1-Acenaphthenamine

The biological and chemical properties of a chiral molecule are intrinsically linked to its absolute configuration. For drug candidates, one enantiomer may exhibit potent therapeutic activity while the other could be inactive or even toxic.[1] Chiral amines, in particular, are present in over 40% of pharmaceuticals, acting as crucial pharmacophores that engage in specific hydrogen bonding and ionic interactions within biological systems.[1] 1-Acenaphthenamine, with its rigid polycyclic aromatic framework, provides a well-defined scaffold for presenting substituents in a precise spatial arrangement, making its enantiopure forms highly sought after in drug development and asymmetric catalysis.

The primary challenge in synthesizing such compounds lies in controlling the stereochemical outcome. Direct synthesis from achiral precursors typically yields a racemic mixture—an equal (50:50) mixture of both enantiomers—which must then be separated or synthesized in a way that selectively produces only one enantiomer.[2] This guide is structured to provide researchers with the foundational knowledge and practical protocols to navigate this challenge effectively.

Strategic Approaches to Enantiopure 1-Acenaphthenamine

There are three primary strategies to obtain a single enantiomer of 1-acenaphthenamine. The choice of method often depends on factors such as scale, cost, available reagents, and the desired level of enantiomeric purity.

-

Chiral Resolution: Separation of a pre-existing racemic mixture.

-

Asymmetric Synthesis: Direct synthesis of the target enantiomer using a chiral directing group or catalyst.

-

Enzymatic Resolution: Use of enzymes to selectively react with one enantiomer in a racemic mixture.

Figure 1: Overview of primary strategies for synthesizing enantiopure 1-acenaphthenamine.

Method 1: Chiral Resolution by Diastereomeric Salt Crystallization

This classical method remains one of the most reliable and scalable techniques for separating enantiomers.[3] The core principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility, melting point).[2][4] For a racemic amine, this is achieved by reaction with an enantiomerically pure chiral acid, known as a resolving agent.

The differing solubilities of the resulting diastereomeric salts allow one to be selectively crystallized from a suitable solvent, while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base, yielding the desired enantiomerically pure amine.

Experimental Protocol: Resolution of (±)-1-Acenaphthenamine

Part A: Synthesis of Racemic (±)-1-Acenaphthenamine

The necessary starting material is racemic 1-acenaphthenamine, which can be synthesized from acenaphthenone via reductive amination.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add acenaphthenone (1.0 eq), ammonium acetate (30 eq), and a solvent such as isopropanol.

-

Reaction: Add sodium cyanoborohydride (5.0 eq) portion-wise to the mixture.

-

Heating: Seal the vessel and heat to approximately 110 °C for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield racemic (±)-1-acenaphthenamine.

Part B: Diastereomeric Salt Formation and Separation

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a minimal amount of hot methanol. In a separate flask, dissolve a chiral resolving agent, such as (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5 eq), in hot methanol. Note: Using 0.5 equivalents of the resolving agent is often most efficient for initial screening and enrichment.[5]

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath. The less soluble diastereomeric salt will precipitate out of the solution. The formation of crystals may take several hours to days.[4]

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold methanol to remove any adhering mother liquor.

-

Liberation of Free Amine: Suspend the collected salt crystals in water and add a strong base, such as 10% aqueous sodium hydroxide, until the pH is >12. This deprotonates the amine and dissolves the tartaric acid derivative in the aqueous layer.

-

Extraction: Extract the liberated enantiopure amine with a suitable organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield one enantiomer of 1-acenaphthenamine. The other enantiomer can be recovered from the mother liquor from step 3 by a similar basification and extraction process.

Figure 2: Workflow for the separation of enantiomers via diastereomeric salt crystallization.

Method 2: Asymmetric Synthesis via Chiral Auxiliary

Asymmetric synthesis avoids the inherent 50% loss of material in classical resolution by directing the formation of a specific enantiomer.[6] One of the most powerful strategies for synthesizing chiral amines is the use of a chiral auxiliary—a molecule that is temporarily attached to the substrate to control the stereochemical outcome of a reaction.[7]

For the synthesis of 1-acenaphthenamine, the Ellman auxiliary, tert-butanesulfinamide, is an exemplary choice.[8] This method involves the condensation of acenaphthenone with an enantiopure sulfinamide to form a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of the C=N bond is directed by the bulky tert-butylsulfinyl group, which sterically shields one face of the imine. After reduction, the auxiliary is easily cleaved under acidic conditions to yield the enantiomerically enriched amine.

Experimental Protocol: Asymmetric Synthesis of (S)-1-Acenaphthenamine

-

Imine Formation:

-

Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve acenaphthenone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in a dry, non-protic solvent like THF.

-

Dehydration: Add a Lewis acid catalyst and dehydrating agent, such as Ti(OEt)₄ (2.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 65-70 °C) for 12-24 hours. Monitor the reaction by TLC until the starting ketone is consumed.

-

Workup: Cool the reaction, quench carefully with brine, and filter through celite to remove titanium salts. Extract the filtrate with ethyl acetate, dry the organic layer, and concentrate. The crude N-sulfinyl imine is often used directly in the next step.

-

-

Diastereoselective Reduction:

-

Setup: Dissolve the crude N-sulfinyl imine in dry THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄, 2.0 eq), portion-wise. The bulky sulfinyl group directs the hydride to the less hindered face of the imine.

-

Reaction: Stir at -78 °C for 3-6 hours, then allow to warm slowly to room temperature.

-

Workup: Quench the reaction with methanol, followed by saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry, and concentrate.

-

-

Auxiliary Cleavage:

-

Setup: Dissolve the crude sulfinamine product from the previous step in methanol.

-

Cleavage: Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, 3.0 eq) and stir at room temperature for 1-2 hours.

-

Isolation: Concentrate the mixture to remove the solvent. Add diethyl ether to precipitate the amine hydrochloride salt. Filter the solid and wash with cold ether.

-

Final Product: To obtain the free amine, dissolve the hydrochloride salt in water, basify with NaOH, and extract with dichloromethane as described in the resolution protocol. This yields enantiomerically enriched (S)-1-acenaphthenamine.

-

Figure 3: Asymmetric synthesis of (S)-1-acenaphthenamine using the Ellman auxiliary.

Method 3: Enzymatic Kinetic Resolution (EKR)

Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds.[9][10] In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other.[11][12] For resolving racemic amines, lipases are commonly used to catalyze the enantioselective acylation of the amine.

The reaction is stopped at approximately 50% conversion. At this point, the mixture contains one enantiomer in its acylated (amide) form and the other enantiomer as the unreacted amine. These two compounds have different chemical properties and can be easily separated by standard methods like extraction or chromatography. A more advanced version, Dynamic Kinetic Resolution (DKR), incorporates a second catalyst that continuously racemizes the slow-reacting enantiomer, theoretically allowing for a 100% yield of the desired acylated product.[13][14]

Conceptual Workflow: Kinetic Resolution of (±)-1-Acenaphthenamine

-

Setup: The racemic (±)-1-acenaphthenamine is dissolved in a non-polar organic solvent.

-

Reaction: An acyl donor (e.g., ethyl acetate) and a lipase (e.g., Candida antarctica lipase B, CALB) are added.

-

Selective Acylation: The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the S-enantiomer largely unreacted.

-

Monitoring: The reaction is monitored until it reaches ~50% conversion.

-

Separation: The reaction is stopped, and the mixture is separated. The unreacted (S)-amine can be separated from the (R)-amide by an acidic wash (which protonates and extracts the amine into the aqueous phase) or by column chromatography.

-

Hydrolysis (Optional): The separated (R)-amide can be hydrolyzed back to the (R)-amine if that is the desired enantiomer.

Comparative Analysis of Methodologies

The optimal strategy for obtaining enantiopure 1-acenaphthenamine depends heavily on the specific requirements of the researcher or process chemist.

| Metric | Diastereomeric Salt Resolution | Asymmetric Synthesis (Chiral Auxiliary) | Enzymatic Kinetic Resolution (EKR) |

| Theoretical Max. Yield | 50% (without racemization/recycling)[6] | >95% | 50% (up to 100% with DKR)[12] |

| Enantiomeric Purity (ee%) | Can reach >99% with optimization | Typically 90-99% | Can reach >99% |

| Key Advantages | Scalable, well-established, reliable.[3] | High theoretical yield, predictable stereocontrol. | Mild reaction conditions, high selectivity, green.[9] |

| Key Disadvantages | Inherent 50% loss of material, often requires screening of resolving agents/solvents.[5] | Higher initial cost of chiral auxiliary, may require anhydrous/inert conditions. | Enzymes can be expensive, DKR requires a compatible racemization catalyst. |

| Best Suited For | Large-scale industrial production where the unwanted enantiomer can be recycled. | Laboratory-scale synthesis and when high material efficiency is critical from the start. | Green chemistry applications and when extremely high enantioselectivity is required. |

Conclusion

The synthesis of enantiomerically pure 1-acenaphthenamine is a well-addressed challenge with several robust solutions available to the modern chemist. Classical diastereomeric salt resolution offers a time-tested, scalable, though inherently inefficient, pathway. For greater efficiency and elegance, asymmetric synthesis using powerful chiral auxiliaries like tert-butanesulfinamide provides a direct and high-yielding route to a single enantiomer. Finally, enzymatic methods represent the forefront of green and sustainable chemistry, offering unparalleled selectivity under mild conditions.

The selection of a specific method should be a deliberate choice based on a careful evaluation of yield requirements, cost, scale, and available expertise. By understanding the principles and practicalities of each approach detailed in this guide, researchers and drug development professionals can confidently and effectively access the specific enantiomer of 1-acenaphthenamine required for their scientific pursuits.

References

-

Synthesis and Enantiomer Separation of 5-(1-(3,5-Dinitrobenzoylamino)pent-4-enyl)acenaphthene. Journal of the Korean Chemical Society. Available at: [Link]

-

Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality. Available at: [Link]

-

Chiral auxiliary. Wikipedia. Available at: [Link]

-

Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]

-

Chiral resolution. Wikipedia. Available at: [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

Resolution of a Racemic Mixture. Science Learning Center, University of Colorado Boulder. Available at: [Link]

-

Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. Available at: [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]

-

Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Available at: [Link]

-

Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available at: [Link]

-

Kinetic resolution. Wikipedia. Available at: [Link]

-

Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC, NIH. Available at: [Link]

-

Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment. PMC, NIH. Available at: [Link]

-

Chiral Resolution Screening. Onyx Scientific. Available at: [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC, NIH. Available at: [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

-

NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. PMC, NIH. Available at: [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

-

Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. PMC, NIH. Available at: [Link]

-

Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. PMC, NIH. Available at: [Link]

-

Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available at: [Link]

-

Kinetic resolution – Knowledge and References. Taylor & Francis. Available at: [https://www.taylorfrancis.com/chapters/edit/10.1201/9781003308823-18/kinetic-resolution-att aur-rahman-fouzia-malik-sammer-yousuf-muhammad-iqbal-choudhary]([Link] aur-rahman-fouzia-malik-sammer-yousuf-muhammad-iqbal-choudhary)

-

The Use of Primary Free Amino Acids and Et2AlCN for Asymmetric Catalytic Strecker Reaction. PMC, NIH. Available at: [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]

-

Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney. MDPI. Available at: [Link]

-

Catalytic Asymmetric Umpolung Reactions of Imines. PMC, NIH. Available at: [Link]

-

NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications. Available at: [Link]

-

The mechanism for dynamic kinetic resolution. YouTube. Available at: [Link]

-

An Update: Enzymatic Synthesis for Industrial Applications. ResearchGate. Available at: [Link]

-

Ni-Catalyzed asymmetric reduction of α-keto-β-lactams via DKR enabled by proton shuttling. PubMed. Available at: [Link]

-

An Update: Enzymatic Synthesis for Industrial Applications. PMC, NIH. Available at: [Link]

-

Solvent-Free Synthesis of a Secondary N-Benzhydrylamine as a Chiral Reagent for Asymmetric Deprotonation of Bicyclic N-Benzylamino Ketones. Sci-Hub. Available at: [Link]

-

The enzymatic kinetic resolution of 1 a. ResearchGate. Available at: [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. onyxipca.com [onyxipca.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 9. Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. youtube.com [youtube.com]

- 14. Ni-Catalyzed asymmetric reduction of α-keto-β-lactams via DKR enabled by proton shuttling - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Amines as Resolving Agents: A Technical Guide to Enantiomeric Separation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of stereoselective synthesis and pharmaceutical development. Among the various techniques available, the use of chiral amines as resolving agents for the separation of racemic acids via diastereomeric salt formation remains one of the most robust, scalable, and enduring methods. This guide provides an in-depth exploration of the principles, practical methodologies, and advanced concepts associated with this critical technique. We will delve into the mechanistic underpinnings of diastereomeric salt formation, survey the landscape of common resolving agents, present a detailed experimental workflow, and discuss the analytical techniques essential for validating enantiomeric purity.

The Imperative of Chirality: From Racemates to Single Enantiomers

Many molecules in organic chemistry, particularly those of biological significance, are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1] While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interactions with other chiral entities, such as biological receptors or enzymes, can differ dramatically.[2][3] A 50:50 mixture of two enantiomers is termed a racemic mixture or racemate, which is optically inactive.[1][4]

The critical importance of isolating single enantiomers was infamously highlighted by the thalidomide tragedy in the 1950s and 60s. While the (R)-enantiomer of thalidomide was an effective sedative for morning sickness, the (S)-enantiomer was a potent teratogen, leading to severe birth defects.[3][4][5] This event underscored the necessity for enantiomerically pure compounds in the pharmaceutical industry, making chiral resolution an indispensable process.[]

The Core Principle: Leveraging Diastereomers for Separation

The fundamental challenge in separating enantiomers is their identical physical properties. The most common strategy to overcome this is to convert the pair of enantiomers into a pair of diastereomers.[3][4][7] Unlike enantiomers, diastereomers have distinct physical properties, including different solubilities, which can be exploited for separation.[2][8]

When a racemic acid, (R/S)-Acid, is reacted with an enantiomerically pure chiral amine, (R')-Amine, a pair of diastereomeric salts is formed:

-

(R)-Acid reacts with (R')-Amine to form the [(R)-Acid·(R')-Amine] salt.

-

(S)-Acid reacts with (R')-Amine to form the [(S)-Acid·(R')-Amine] salt.

These two salts, [(R,R')] and [(S,R')], are not mirror images of each other; they are diastereomers. This difference in their three-dimensional structure leads to different crystal lattice energies and, consequently, different solubilities in a given solvent. This solubility difference is the key to their separation via fractional crystallization.[8]

Caption: Mechanism of Chiral Resolution via Diastereomeric Salt Formation.

A Survey of Common Chiral Amine Resolving Agents

The choice of resolving agent is critical and often determined empirically.[9] These agents can be broadly classified into naturally occurring alkaloids and synthetic amines.

| Resolving Agent | Classification | Typical Applications |

| Brucine | Natural Alkaloid | Resolution of a wide range of acidic compounds, including carboxylic acids and sulfonic acids.[5][10] |

| Strychnine | Natural Alkaloid | Historically used for resolving racemic acids; use is now limited due to high toxicity.[5][10] |

| Quinine | Natural Alkaloid | Effective for resolving acidic compounds and used in chiral chromatography.[5] |

| Cinchonidine | Natural Alkaloid | Used for resolving racemic acids and as a ligand in asymmetric synthesis.[] |

| (R)-(+)-1-Phenylethylamine | Synthetic Amine | One of the most common and versatile resolving agents for racemic carboxylic acids.[5][7] |

| (S)-(-)-1-Phenylethylamine | Synthetic Amine | The enantiomer of the above, used to isolate the other enantiomer of a racemic acid.[5] |

| Dehydroabietylamine | Natural Product Derivative | A rosin-derived amine used for resolving acidic compounds. |

| (1R,2S)-(-)-Ephedrine | Natural Alkaloid | Used for resolving mandelic acid and other chiral carboxylic acids. |

Experimental Protocol: A Step-by-Step Guide to Chiral Resolution

This section outlines a generalized yet comprehensive workflow for the resolution of a racemic carboxylic acid using a chiral amine.

Caption: Experimental Workflow for Chiral Resolution.

Step 1: Screening for the Optimal Resolving Agent and Solvent

The success of a resolution hinges on maximizing the solubility difference between the two diastereomeric salts.[8] This is often the most crucial and time-consuming step.

-

Methodology: Prepare stock solutions of the racemic acid and several different chiral resolving agents (e.g., (R)-1-phenylethylamine, brucine) in a solvent like methanol or ethanol.[8] In a multi-well plate, combine the acid with one equivalent of each resolving agent. Evaporate the solvent.[8] To each well, add a different crystallization solvent (e.g., ethanol, acetone, ethyl acetate, or mixtures with water). Heat to dissolve, then cool slowly.[8]

-

Causality: The system that produces a high yield of crystalline solid is a promising candidate, as it indicates a significant solubility difference between the diastereomers in that specific solvent.

Step 2: Formation of Diastereomeric Salts (Scale-Up)

-

Protocol: Dissolve the racemic acid (1 equivalent) in the chosen solvent with gentle heating. In a separate flask, dissolve the selected chiral resolving agent (0.5 to 1.0 equivalents) in the same solvent. Add the resolving agent solution to the acid solution.

-

Expert Insight: Using only 0.5 equivalents of the resolving agent is a common strategy. The rationale is that the resolving agent will selectively form a salt with the enantiomer that creates the less soluble diastereomer, leaving the other enantiomer in solution and maximizing the purity of the initial crystalline product.

Step 3: Fractional Crystallization

-

Protocol: Allow the heated solution to cool slowly to room temperature, and then potentially in an ice bath or refrigerator to maximize crystallization.[8] The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals.

-

Trustworthiness: A rapid crash precipitation will likely trap impurities and the other diastereomer, reducing the enantiomeric purity of the product.

Step 4: Isolation of the Diastereomeric Salt

-

Protocol: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.[8]

Step 5: Liberation of the Enantiomerically Enriched Acid

-

Protocol: Suspend the isolated diastereomeric salt crystals in water. Add an aqueous acid solution (e.g., 2M HCl) until the pH is acidic (pH ~1-2). This protonates the carboxylate and breaks the ionic bond of the salt. The chiral amine will now be in the aqueous layer as its hydrochloride salt. Extract the desired enantiomerically enriched carboxylic acid into an organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

Step 6: Recovery of the Chiral Resolving Agent

-

Protocol: Take the acidic aqueous layer from Step 5, which contains the protonated chiral amine. Add a strong base (e.g., 2M NaOH) until the solution is strongly basic (pH ~12-14). This deprotonates the amine hydrochloride, regenerating the free amine. Extract the valuable chiral amine into an organic solvent, dry the organic layer, and remove the solvent to recover the resolving agent for reuse. This step is vital for the economic viability of large-scale resolutions.[11]

Validation: Determining Enantiomeric Purity

After resolution, it is essential to quantify its success by measuring the enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral substance.[12] A sample that is 70% of one enantiomer and 30% of the other has an ee of 40% (70% - 30%).[12][13]

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)| [14]

| Analytical Method | Principle | Advantages | Disadvantages |

| Chiral HPLC/GC | Enantiomers are separated on a chiral stationary phase (CSP) through differential diastereomeric interactions.[13][15] | Highly accurate and reliable for a wide range of compounds; provides direct quantification of each enantiomer.[16] | Requires specialized and often expensive chiral columns; method development can be time-consuming.[15] |

| NMR Spectroscopy | A chiral resolving or solvating agent is added to the sample, forming diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.[13][16] | Rapid analysis; provides structural information. | May require derivatization; peak overlap can be an issue; less accurate for very high or very low ee values. |

| Polarimetry | Measures the rotation of plane-polarized light caused by a chiral sample. The observed rotation is compared to the known rotation of the pure enantiomer.[16] | Simple and fast. | Can be inaccurate if impurities are present; requires knowledge of the specific rotation of the pure enantiomer; sensitive to concentration, solvent, and temperature.[13][16] |

Advanced Strategies and Industrial Context

While classical resolution is powerful, its maximum theoretical yield for the desired enantiomer is 50%. To overcome this limitation, more advanced strategies have been developed, particularly for industrial applications.

-

Resolution-Racemization-Recycle (RRR): In this process, the unwanted enantiomer, which remains in the mother liquor after crystallization, is isolated and racemized (converted back to a 50:50 mixture).[7] This racemized material is then recycled back into the resolution process, allowing, in theory, for a complete conversion of the starting material to the desired enantiomer over multiple cycles.[11][17]

-

Dynamic Kinetic Resolution (DKR): This more elegant approach combines the resolution step with a simultaneous in-situ racemization of the unwanted enantiomer.[17][18] For example, an enzyme might selectively acylate one amine enantiomer while a metal catalyst continuously racemizes the unreacted amine enantiomer. This allows for a theoretical yield of up to 100% of a single enantiomeric product in a single operation.[19]

Conclusion

The resolution of racemic mixtures using chiral amines is a foundational technique in organic chemistry with profound implications for the pharmaceutical and fine chemical industries. The principles of converting enantiomers to separable diastereomers through salt formation provide a scalable and effective pathway to enantiomerically pure compounds. While often requiring empirical optimization, a systematic approach to selecting resolving agents and crystallization conditions, coupled with robust analytical validation, ensures the successful isolation of the desired enantiomer. As the demand for enantiopure drugs continues to grow, the classical art of resolution, enhanced by modern strategies like racemization and recycling, will remain an essential tool in the chemist's arsenal.

References

- University of Bath. (n.d.). Determination of enantiomeric excess.

-

Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

-

Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

-

OrgoSolver. (n.d.). Resolution of Racemic Mixtures. Retrieved from [Link]

-

Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.

-

Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 3). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

- Unknown Source. (n.d.). Chiral Amines as Resolving Agents and Resolution of Racemic Acids.

-

National Institutes of Health (NIH). (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]

-

ResearchGate. (2025, December 23). Scalable and sustainable synthesis of chiral amines by biocatalysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

-

University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2013, April 29). Selecting chiral acids for resolution of amines. Retrieved from [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. jackwestin.com [jackwestin.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Chiral Amines as Resolving Agents and Resolution of Racemic Acids [almerja.net]

- 11. rsc.org [rsc.org]

- 12. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 13. pharmaguru.co [pharmaguru.co]

- 14. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]

- 15. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of enantiomeric excess [ch.ic.ac.uk]

- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Diastereomeric Salt Resolution

Executive Summary

Diastereomeric salt resolution is a robust and scalable crystallization technique for separating enantiomers, the non-superimposable mirror-image isomers of a chiral molecule. In the pharmaceutical and fine chemical industries, isolating a single, desired enantiomer is often a regulatory and therapeutic necessity, as different enantiomers can exhibit widely varied pharmacological and toxicological profiles. This guide provides a comprehensive overview of the principles, practices, and critical considerations of diastereomeric salt resolution. We will explore the entire workflow, from the strategic selection of a chiral resolving agent to the final liberation of the enantiomerically pure target molecule. This document is intended for researchers, chemists, and process development professionals seeking to implement or optimize this powerful separation technology.

The Chirality Challenge in Drug Development

The majority of small-molecule drugs are chiral, meaning they exist as a pair of enantiomers. While chemically identical in an achiral environment, enantiomers can interact differently with the chiral systems of the human body, such as enzymes and receptors. A tragic historical example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. Modern regulatory bodies, like the FDA and EMA, now mandate that drug developers characterize each enantiomer and justify the marketing of a racemic (1:1) mixture.[1] Consequently, robust methods for isolating single enantiomers are not just scientifically important but are a cornerstone of modern drug development.

While asymmetric synthesis—building a molecule from the ground up in its desired chiral form—is the ideal, it is not always feasible or economical. Diastereomeric salt resolution remains a dominant industrial method, applied in over two-thirds of commercial-scale chiral separations, due to its scalability and applicability to any compound with an acidic or basic functional group.[2][3][4]

Fundamental Principles of Diastereomeric Salt Resolution

The core principle of this technique is elegantly simple: convert inseparable enantiomers into separable diastereomers .

-

Enantiomers vs. Diastereomers: Enantiomers share identical physical properties like solubility and melting point, making them impossible to separate by standard physical means like crystallization. Diastereomers, on the other hand, are stereoisomers that are not mirror images and possess distinct physical properties.[5]

-

The Mechanism: The process begins by reacting a racemic mixture (e.g., a mixture of R-acid and S-acid) with a single, pure enantiomer of a chiral resolving agent (e.g., an R'-base). This acid-base reaction forms a mixture of two diastereomeric salts: (R-acid, R'-base) and (S-acid, R'-base).[5][6]

-

Differential Solubility: Because these two salts are diastereomers, they will have different solubilities in a given solvent system.[1][6][7] This is the critical juncture where separation becomes possible. By carefully selecting the solvent and controlling conditions like temperature, one diastereomeric salt can be induced to crystallize out of the solution while the other remains dissolved.

-

Liberation and Recovery: Once the less-soluble diastereomeric salt is isolated by filtration, the ionic bond is broken (typically by adding a strong acid or base) to release the desired, now enantiomerically pure, compound.[8] A well-designed process also includes a step to recover the valuable chiral resolving agent for reuse, which is crucial for process economy.[7][9]

The entire logical workflow can be visualized as follows:

The Practical Workflow: A Step-by-Step Guide

A successful resolution is a multi-stage process where each step is optimized based on sound experimental data.

This is arguably the most critical step. The choice of resolving agent dictates the efficiency of the entire process.

Causality Behind the Choice: The goal is to form a pair of diastereomeric salts where one has significantly lower solubility than the other, leading to a high-purity crystallization of the desired salt. A poor choice can lead to salts that don't crystallize well ("oiling out") or that have very similar solubilities, making separation difficult or impossible.

Key Selection Criteria:

-

Chemical Compatibility: The agent must readily form a stable salt with the target compound. This typically means pairing a racemic acid with a chiral base, or a racemic base with a chiral acid.[8]

-

Availability and Cost: The agent must be available in high enantiomeric purity and at a cost that is viable for the intended scale of production.[7]

-

Recoverability: The agent should be easily recoverable in high yield for reuse to ensure economic feasibility.[7][9]

-

Crystallinity: The resulting diastereomeric salts should be highly crystalline, avoiding amorphous solids or oils which are difficult to purify.[7]

-

Safety and Stability: The agent must be stable under the resolution conditions and not racemize.[7]

Common Resolving Agents:

-

For Racemic Acids: Chiral amines such as (R/S)-1-phenylethylamine, quinine, brucine, and strychnine are frequently used.[8][10]

-

For Racemic Bases: Chiral acids like (+)-tartaric acid, (-)-dibenzoyltartaric acid (DBTA), and (+)-mandelic acid are common choices.[8][11]

Screening Protocol: A systematic screening of multiple resolving agents and solvents is the most effective approach.[7]

| Protocol 1: Resolving Agent & Solvent Screening |

| Objective: To identify the optimal resolving agent and solvent combination that provides the highest yield and diastereomeric excess (d.e.) of the desired salt. |

| Methodology: |

| 1. Preparation: In an array of vials (e.g., 96-well plate for high-throughput), dissolve a known quantity of the racemic target compound in various solvents (e.g., methanol, ethanol, isopropanol, acetone, water, and mixtures thereof). |

| 2. Addition of Agent: To each vial, add a stoichiometric equivalent (typically 0.5 to 1.0 eq.) of a different chiral resolving agent. |

| 3. Equilibration: Seal the vials and agitate them at an elevated temperature to ensure complete salt formation and dissolution. Then, allow the vials to cool slowly to ambient temperature to induce crystallization. Further cooling cycles (e.g., to 4°C) can be tested. |

| 4. Isolation: After a set equilibration time (e.g., 24 hours), separate the solid and liquid phases via filtration or centrifugation. |

| 5. Analysis (Self-Validation): |

| a. Solid Phase: Wash the isolated crystals with a small amount of cold solvent and dry. Determine the yield. Dissolve a portion of the crystals and analyze by a chiral method (e.g., HPLC or NMR with a chiral solvating agent) to determine the diastereomeric excess (% d.e.).[12] |

| b. Liquid Phase (Supernatant): Analyze the supernatant to determine the concentration and d.e. of the dissolved salt. This provides a mass balance check and confirms the selectivity of the crystallization. |

| 6. Selection: Identify the agent/solvent combinations that result in a crystalline solid with high yield and high d.e. |

Once a promising "hit" is identified, the crystallization process must be optimized to maximize yield and purity.

Causality Behind Optimization: Crystallization is a kinetic and thermodynamic process. Factors like cooling rate, supersaturation, and seeding directly influence crystal growth, nucleation, and ultimate purity.[6] Slow, controlled cooling generally favors the growth of larger, purer crystals of the less-soluble diastereomer, while rapid cooling can trap impurities and the undesired diastereomer.

Key Parameters to Optimize:

-

Solvent System: Fine-tuning solvent polarity with co-solvents can dramatically impact the solubility difference between the diastereomers.

-

Temperature Profile: A controlled cooling ramp (e.g., 0.1-0.5 °C/min) is often superior to crash cooling.[2]

-

Seeding: Introducing a small number of pure crystals of the desired diastereomeric salt at the point of supersaturation can direct crystallization, improve consistency, and control crystal size.[2]

-

Concentration: The initial concentration of the salts affects the level of supersaturation, which is the driving force for crystallization.[6]

After isolating the pure diastereomeric salt, the final steps are to break the salt and recover the target molecule.

| Protocol 2: Liberation of the Enantiomer |

| Objective: To cleave the diastereomeric salt and isolate the enantiomerically pure target compound. |

| Methodology (Example for a basic target resolved with an acidic agent): |

| 1. Dissolution/Suspension: Suspend the purified diastereomeric salt in a suitable biphasic solvent system (e.g., water and an organic solvent like ethyl acetate or dichloromethane). |

| 2. pH Adjustment: Add an aqueous base (e.g., NaOH, K₂CO₃) to the mixture with stirring. This deprotonates the chiral resolving acid (making it water-soluble as a salt) and liberates the free base form of the target enantiomer. The target enantiomer will preferentially partition into the organic layer. |

| 3. Extraction: Separate the organic layer. Wash it sequentially with dilute base (to remove any residual resolving agent) and then with brine (to remove excess water). |

| 4. Isolation: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure enantiomer. |

| 5. Recovery of Agent: The aqueous layers containing the salt of the resolving agent can be combined, acidified (e.g., with HCl), and the precipitated or extracted resolving agent can be recovered for reuse. |

| 6. Purity Analysis (Self-Validation): Confirm the chemical and enantiomeric purity (e.g., >99% e.e.) of the final product using appropriate analytical techniques (HPLC, NMR, etc.). |

Troubleshooting and Advanced Considerations

While powerful, the technique is not without its challenges. Understanding the underlying physical chemistry is key to troubleshooting.

Common Problems & Solutions:

-

Oiling Out: The salt mixture separates as a liquid instead of a solid.

-

Cause: The melting point of the diastereomeric salt mixture is lower than the temperature of the experiment.

-

Solution: Use a more dilute solution, change to a solvent in which the salts are less soluble, or lower the crystallization temperature.

-

-

Poor Selectivity (Low d.e.): The solubilities of the two diastereomers are too similar.

-

Low Yield: A significant amount of the desired diastereomer remains in solution.

-

Cause: The "less-soluble" salt is still quite soluble, or the system has formed a eutectic.

-

Solution: Optimize concentration, lower the final crystallization temperature, or use an anti-solvent to reduce the solubility of the desired salt.

-

Phase Diagrams: A deep understanding of the ternary phase diagram (racemate, resolving agent, solvent) is essential for robust process design, as it maps the regions of solubility and helps predict the maximum theoretical yield.[13][14]

Data Summary: Example Screening Results

The output of a primary screening can be summarized to facilitate decision-making.

| Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (% d.e.) of Solid | Comments |

| (R)-Mandelic Acid | Ethanol | 45 | 85 | Good crystals, promising selectivity. |

| (R)-Mandelic Acid | Isopropanol | 38 | 92 | Lower yield but higher purity. Worth optimizing. |

| (+)-Tartaric Acid | Methanol/Water (9:1) | 60 | 55 | High yield but poor selectivity. |

| (-)-DBTA | Acetone | 25 | >98 | Excellent purity but low yield. Consider anti-solvent. |

| (R)-1-PEA | Ethyl Acetate | -- | -- | Oiled out. Unsuitable solvent. |

Conclusion: The Enduring Role of Diastereomeric Salt Resolution

Despite the rise of asymmetric synthesis and chiral chromatography, diastereomeric salt resolution remains a cornerstone of industrial chiral separations. Its primary advantages are scalability, cost-effectiveness, and broad applicability. The technique is founded on well-understood principles of physical organic chemistry and crystallization, allowing for rational process development and optimization. By systematically screening resolving agents and meticulously optimizing crystallization conditions, this classical method provides a reliable and robust pathway to obtaining the single enantiomers that are critical to modern medicine and technology.

References

-

ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Available at: [Link]

-

Wikipedia. (n.d.). Diastereomeric recrystallization. Available at: [Link]

-

Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 229-242. Available at: [Link]

-

YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Available at: [Link]

-

Bosits, M. H., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(4), 2888-2900. Available at: [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

-

Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Available at: [Link]

-

ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Available at: [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

-

ResearchGate. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. Available at: [Link]

-

ACS Publications. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Available at: [Link]

Sources

- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]

- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. researchgate.net [researchgate.net]

- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pharmtech.com [pharmtech.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of (R)-1,2-Dihydroacenaphthylen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1,2-Dihydroacenaphthylen-1-amine is a chiral amine derivative of the polycyclic aromatic hydrocarbon acenaphthene. Its structural elucidation and stereochemical integrity are paramount for its application in pharmaceutical and materials science research. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for (R)-1,2-Dihydroacenaphthylen-1-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific enantiomer, this guide synthesizes data from structurally related analogs, such as acenaphthene and its derivatives, to provide a robust predictive framework for its characterization. This document is intended to serve as a valuable resource for researchers in the synthesis, purification, and analysis of this and similar chiral compounds.

Introduction: The Structural Significance of (R)-1,2-Dihydroacenaphthylen-1-amine

Acenaphthene and its derivatives are important building blocks in the synthesis of dyes, pharmaceuticals, and plastics. The introduction of a chiral amine functionality at the C1 position of the dihydroacenaphthylene core, as in (R)-1,2-Dihydroacenaphthylen-1-amine, opens avenues for the development of novel chiral ligands, catalysts, and pharmacologically active agents. The precise three-dimensional arrangement of atoms, dictated by the (R)-configuration, necessitates rigorous spectroscopic analysis to confirm its identity and enantiopurity. This guide delves into the core spectroscopic techniques essential for this purpose.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts and coupling constants for (R)-1,2-Dihydroacenaphthylen-1-amine are based on the analysis of acenaphthene, 1-acenaphthenol, and other naphthalene derivatives.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex in the aromatic region, with distinct signals for the aliphatic protons of the five-membered ring.

Table 1: Predicted ¹H NMR Data for (R)-1,2-Dihydroacenaphthylen-1-amine (Solvent: CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J Hz) | Integration |

| Aromatic Protons | 7.30 - 7.80 | m | - | 6H |

| H1 (methine) | ~4.5 - 5.0 | dd | J = 7.0, 3.0 Hz | 1H |

| H2 (methylene) | ~3.2 - 3.6 | m | - | 2H |

| NH₂ (amine) | 1.5 - 2.5 | br s | - | 2H |

Causality Behind Predictions:

-

Aromatic Protons: The six aromatic protons on the naphthalene core will appear as a complex multiplet in the downfield region (7.30-7.80 ppm), consistent with the aromatic protons of acenaphthene and its derivatives.[1]

-

Methine Proton (H1): The proton attached to the carbon bearing the amine group (C1) is a chiral center. It is expected to resonate as a doublet of doublets due to coupling with the two diastereotopic protons on the adjacent methylene group (C2). Its chemical shift is anticipated to be in the range of 4.5-5.0 ppm due to the deshielding effect of the adjacent amino group and the aromatic ring.

-

Methylene Protons (H2): The two protons on C2 are diastereotopic and will exhibit distinct chemical shifts and couplings, resulting in a complex multiplet.

-

Amine Protons (NH₂): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on concentration and solvent, and the signal may exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule, offering further confirmation of the structure.

Table 2: Predicted ¹³C NMR Data for (R)-1,2-Dihydroacenaphthylen-1-amine (Solvent: CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Aromatic C (quaternary) | 140 - 148 |

| Aromatic CH | 118 - 132 |

| C1 (methine) | ~55 - 65 |

| C2 (methylene) | ~35 - 45 |

Causality Behind Predictions:

-

Aromatic Carbons: The aromatic carbons will resonate in the typical downfield region for polycyclic aromatic hydrocarbons.[2]

-

Methine Carbon (C1): The carbon atom bonded to the nitrogen of the amine group will be shifted downfield to approximately 55-65 ppm.

-

Methylene Carbon (C2): The aliphatic methylene carbon will appear in the upfield region, around 35-45 ppm.

Experimental Protocol for NMR Data Acquisition

A generalized protocol for obtaining high-quality NMR data for a sample like (R)-1,2-Dihydroacenaphthylen-1-amine is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied.[1]

-

Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube.[1]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.[1]

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment with a 30-45° pulse angle.[1]

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.[1]

-

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of (R)-1,2-Dihydroacenaphthylen-1-amine will be characterized by absorptions corresponding to the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic and aliphatic portions of the molecule.

Table 3: Predicted IR Absorption Bands for (R)-1,2-Dihydroacenaphthylen-1-amine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium | Two sharp bands (symmetric and asymmetric) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Sharp peaks |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Sharp peaks |

| N-H Bend (primary amine) | 1580 - 1650 | Medium to Strong | Broad |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Multiple sharp bands |

| C-N Stretch | 1020 - 1250 | Medium |

Causality Behind Predictions:

-

N-H Stretching: Primary amines typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[3][4] This is a key diagnostic feature.

-

C-H Stretching: The spectrum will contain both aromatic C-H stretching absorptions just above 3000 cm⁻¹ and aliphatic C-H stretching absorptions just below 3000 cm⁻¹.[3]

-

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected in the 1580-1650 cm⁻¹ region.

-

Aromatic C=C Stretching: The presence of the aromatic rings will give rise to several sharp absorption bands in the 1450-1600 cm⁻¹ region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula and structure.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of (R)-1,2-Dihydroacenaphthylen-1-amine is C₁₂H₁₁N, with a calculated molecular weight of approximately 169.22 g/mol .

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 169.

-

Key Fragmentation Pathways:

-

Loss of NH₂: A significant fragment could arise from the loss of the amino group (•NH₂), leading to a peak at m/z = 153.

-

Loss of H: Loss of a hydrogen atom from the molecular ion would result in a peak at m/z = 168.

-